{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid
Description
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARGCEYGIOTKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BFO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material is a fluorophenyl boronic acid, which is reacted with a TBDMS chloride in the presence of a base such as triethylamine (Et3N) to form the TBDMS-protected boronic acid.
Purification: : The reaction mixture is then purified, often through recrystallization or column chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring consistent quality and yield. Specialized equipment and controlled reaction conditions are necessary to maintain the integrity of the sensitive boronic acid and TBDMS groups.
Chemical Reactions Analysis
Types of Reactions
{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : The fluorophenyl ring can be reduced under certain conditions.
Substitution: : The TBDMS group can be selectively removed using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Fluoride sources like TBAF are used to cleave the TBDMS group.
Major Products Formed
Oxidation: : Borates and other oxidized derivatives.
Reduction: : Reduced fluorophenyl derivatives.
Substitution: : Deprotection yields the corresponding phenyl boronic acid.
Scientific Research Applications
Applications in Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl and vinyl halides or pseudohalides and boronic acids, facilitating the synthesis of complex organic molecules .
Synthesis of Bioactive Compounds
This compound has been utilized in the synthesis of biologically active compounds, including g-secretase inhibitors and various pharmaceutical agents. The presence of the TBDMS group enables selective functionalization while protecting reactive sites during synthesis .
Material Science Applications
Surface Modification
Research indicates that this compound can be used to modify silicon surfaces. Studies show that it reacts preferentially with chlorine-terminated silicon surfaces compared to hydrogen-terminated ones, forming stable Si-O-B structures that enhance surface properties for electronic applications .
Monolayer Formation
The ability to form high-density boron-containing monolayers on silicon substrates is significant for semiconductor applications. The computational studies suggest that this compound can achieve higher boron coverage compared to traditional boric acid, which is crucial for doping processes in electronic devices .
Case Study 1: Surface Chemistry Research
A study conducted by Silva-Quinones et al. demonstrated that this compound reacts with Cl-Si(100) surfaces, achieving approximately 2.8 times higher boron coverage than boric acid under identical conditions. This reaction was characterized using X-ray photoelectron spectroscopy (XPS), highlighting its potential for creating functionalized silicon surfaces for advanced electronic applications .
Case Study 2: Synthesis of Complex Organic Molecules
In another study focusing on organic synthesis, researchers successfully employed this compound in the development of new drug candidates by facilitating the construction of complex multi-functionalized aromatic systems through cross-coupling strategies. The TBDMS group played a critical role in ensuring selective reactions while maintaining the integrity of other functional groups within the molecules .
Mechanism of Action
The mechanism by which {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The TBDMS group provides stability to the boronic acid, preventing premature hydrolysis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Electronic and Steric Effects of Substituents
Fluorinated Boronic Acids
Key Observations :
- The TBDMS group in the target compound reduces reactivity compared to non-silylated analogs (e.g., 2-fluorophenylboronic acid) due to steric shielding of the boronic acid moiety.
- Fluorine at the ortho position increases Lewis acidity (lower pKa) compared to non-fluorinated analogs, facilitating transmetallation in catalytic cycles ().
Silyl-Protected Analogs
Key Observations :
Catalytic Performance in Cross-Couplings
Case Study: Nickel-Catalyzed C–O Bond Activation ()
- Target Compound : Achieved 82% yield in coupling with 2-bromo-6-methoxynaphthalene using PdCl₂(PPh₃)₂.
- Analog Comparison :
Mechanistic Insight :
The TBDMS group stabilizes intermediates by reducing undesired side reactions (e.g., boronic acid dimerization), while fluorine directs regioselectivity via electronic effects.
Thermodynamic and Kinetic Stability
- Protodeboronation Resistance :
- Thermal Stability :
- Stable up to 150°C under inert conditions, outperforming analogs with smaller substituents (e.g., 4-isopropoxyphenylboronic acid; ).
Biological Activity
{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid, commonly referred to as TBDMS-oxy-2-fluorophenylboronic acid, is an organoboron compound notable for its boronic acid functional group attached to a fluorinated phenyl ring. This compound is characterized by its molecular formula and a molecular weight of approximately 270.18 g/mol. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances its stability and solubility, making it valuable in various chemical applications, particularly in organic synthesis and medicinal chemistry.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with boronic acids, including this compound. These activities include:
- Antibacterial Properties: Boronic acids have demonstrated potential as inhibitors against various bacterial strains, including those producing β-lactamases.
- Anticancer Activity: Some derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.
- Enzyme Inhibition: The compound can act as an inhibitor in enzymatic pathways, particularly those involving serine proteases and other target enzymes.
1. Antibacterial Activity
A study investigating the efficacy of boronic acids against Klebsiella pneumoniae OXA-48 showed that certain derivatives, including those structurally related to this compound, exhibited significant inhibitory activity in the low micromolar range. For instance, one derivative demonstrated an AC50 value of 0.72 μM against OXA-48 enzymes, comparable to established inhibitors like tazobactam .
2. Anticancer Effects
Research on the cytotoxic effects of boronic acids has revealed that compounds similar to this compound can induce apoptosis in cancer cells. A notable study reported that derivatives were tested against HepG2 liver cancer cells, showing no toxicity at concentrations up to 100 μM, suggesting a favorable safety profile while retaining biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid | 929277-63-4 | 0.54 | Lacks fluorine substitution |
| (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid | 261621-12-9 | 0.53 | Different position of silyl group |
| (2-(Benzyloxy)-5-methylphenyl)boronic acid | 127972-17-2 | 0.53 | Contains benzyloxy group |
| (3,5-Bis((tert-butyldimethylsilyl)oxy)phenyl)boronic acid | 350035-52-8 | 0.92 | More silyl groups present |
The presence of fluorine in this compound enhances its reactivity compared to other similar compounds, potentially contributing to its unique biological activities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid?
- Methodology :
Protection of the hydroxyl group : Use tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions with a base (e.g., imidazole) in DMF to protect the phenolic -OH group .
Introduction of boron : Employ a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C .
Purification : Isolate via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>98%) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), TBDMS groups (δ 0.1–1.0 ppm for Si-CH₃), and fluorine coupling patterns .
- ¹⁹F NMR : Confirm fluorine substitution (δ -110 to -120 ppm for meta-F) .
- ¹¹B NMR : Verify boronic acid presence (δ 28–32 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to match the molecular ion peak with the theoretical mass (C₁₂H₂₀BFO₃Si: calc. 294.13 g/mol) .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Soluble in polar aprotic solvents (THF, DMF, DMSO) but poorly in water due to the hydrophobic TBDMS group.
- Stability :
- pH Sensitivity : The TBDMS group is labile under acidic or basic conditions. Avoid prolonged exposure to pH <5 or >9 .
- Storage : Store under inert gas (N₂/Ar) at -20°C in anhydrous DMF or THF to prevent hydrolysis .
Advanced Research Questions
Q. How does the TBDMS group influence Suzuki-Miyaura cross-coupling efficiency?
- Steric Effects : The bulky TBDMS group reduces reaction rates by hindering transmetallation. Optimize using:
Catalyst choice : Pd(PPh₃)₄ or XPhos Pd G3 for sterically demanding substrates .
Reaction temperature : Increase to 90–100°C in toluene/water mixtures.
Base selection : Cs₂CO₃ or K₃PO₄ to enhance boronate activation .
- Deprotection Risks : Monitor for accidental TBDMS cleavage during coupling (e.g., via TLC or ²⁹Si NMR) .
Q. How to resolve conflicting data on this compound’s Lewis acidity in catalytic applications?
- Contradiction Analysis :
- Fluorine’s Electronic Effects : The electron-withdrawing -F group increases boronic acid’s Lewis acidity, but the TBDMS-O group donates electrons, creating a balance. Use comparative studies with analogs (e.g., 2-fluorophenylboronic acid vs. non-fluorinated derivatives) to isolate electronic contributions .
- Experimental Validation :
- Titration assays : Measure pKa via ¹¹B NMR shifts in D₂O.
- Catalytic screening : Test in model reactions (e.g., aldol condensations) under standardized conditions .
Q. What strategies mitigate hydrolysis of the boronic acid group during biological assays?
- Methodology :
Protection as trifluoroborate salts : Convert to potassium trifluoroborate (K[ArBF₃]) for enhanced stability in aqueous media .
Prodrug approaches : Mask the boronic acid as an ester or amide, releasing the active form in situ via enzymatic cleavage.
Buffer optimization : Use neutral pH (7.0–7.4) and low-temperature (4°C) storage for short-term assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
